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Compound of Interest

Compound Name: alpha-(4-Pyridyl)benzhydrol

Cat. No.: B157606

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-
(4-Pyridyl)benzhydrol (CAS No. 1620-30-0), a key heterocyclic compound with applications in
medicinal chemistry and materials science. This document details its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a
foundational resource for its identification, characterization, and utilization in research and
development.

Chemical Structure and Properties
o |[UPAC Name: Diphenyl(pyridin-4-yl)methanol

Synonyms: a-(4-Pyridyl)benzhydrol, Phenyl(pyridin-4-yl)methanol

CAS Number: 1620-30-0

Molecular Formula: CisHisNO

Molecular Weight: 261.32 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for alpha-(4-Pyridyl)benzhydrol,
organized for clarity and comparative analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. The *H and 13C NMR data for alpha-(4-Pyridyl)benzhydrol are summarized
below.

Table 1: *H NMR Spectroscopic Data for alpha-(4-Pyridyl)benzhydrol

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Protons on the
8.34 d 2H pyridine ring ortho to
the nitrogen
Phenyl protons and
protons on the
7.33-7.25 m 11H S
pyridine ring meta to
the nitrogen
5.75 S 1H Methine proton (-CH)
4.28 S 1H Hydroxyl proton (-OH)

d: doublet, m: multiplet, s: singlet

Table 2: 13C NMR Spectroscopic Data for alpha-(4-Pyridyl)benzhydrol
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Chemical Shift (8) ppm Assignment

Quaternary carbon of the pyridine ring attached

153.3
to the carbinol
Carbons on the pyridine ring ortho to the
149.1 )
nitrogen
142.9 Quaternary carbons of the phenyl rings attached
' to the carbinol
128.7 Phenyl carbons
128.0 Phenyl carbons
126.8 Phenyl carbons
Carbons on the pyridine ring meta to the
121.3 ,
nitrogen
74.6 Carbinol carbon (-C-OH)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The characteristic IR absorption bands for alpha-(4-Pyridyl)benzhydrol are presented in Table
3.

Table 3: Infrared (IR) Spectroscopic Data for alpha-(4-Pyridyl)benzhydrol
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Wavenumber (cm~?) Intensity Assignment
~3400 Strong, Broad O-H stretch (hydroxyl group)
3050 - 3020 Medium Aromatic C-H stretch
] Aromatic C=C and C=N ring

1600, 1580, 1490, 1450 Medium to Strong ]

stretching
~1215 Strong C-O stretch (alcohol)

C-H out-of-plane bending for
760, 700 Strong monosubstituted benzene

rings

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The key mass spectral data for alpha-(4-Pyridyl)benzhydrol are summarized in
Table 4.

Table 4: Mass Spectrometry (MS) Data for alpha-(4-Pyridyl)benzhydrol

miz Relative Intensity (%) Assighment

261 ~40 [M]* (Molecular lon)

183 100 ;I\:Io-u ;6H5]+ (Loss of a phenyl
154 ~20 [M - CeHs - HCNJ*

105 ~30 [CeHsCO]* (Benzoyl cation)
77 ~50 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument-specific parameters may require optimization.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of alpha-(4-Pyridyl)benzhydrol in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-de).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

o Data Acquisition: Acquire *H and 13C NMR spectra on a spectrometer operating at a suitable
frequency (e.g., 400 MHz for *H). For 13C NMR, a proton-decoupled spectrum is typically
acquired.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to
TMS.

IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (~1-2 mg) of alpha-(4-Pyridyl)benzhydrol with approximately 100-
200 mg of dry potassium bromide (KBr) powder in an agate mortar.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
record the spectrum, typically in the range of 4000-400 cm™1,

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum. Report the positions of absorption bands in wavenumbers (cm™1).

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

¢ lonization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce
ionization and fragmentation.
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* Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

« Detection: Detect the ions and record their abundance to generate the mass spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the chemical
structure of alpha-(4-Pyridyl)benzhydrol.

Sample Preparation

alpha-(4-Pyridyl)benzhydrol

Spectroscopic Techniques

NMR Spectroscopy
(tH, 2:C) IR Spectroscopy Mass Spectrometry

Data Interpretation
v v v
Structural Elucidation Functional Group Molecular Weight &
(Connectivity, Functional Groups) Identification Fragmentation
1 1

1 1
[

Combined A}nalysis
|

I
I :
:Combined Analysis : Combined Analysis
I

Confirmed Structure of
alpha-(4-Pyridyl)benzhydrol
Click to download full resolution via product page
Caption: Workflow for the spectroscopic analysis of alpha-(4-Pyridyl)benzhydrol.

Caption: Chemical structure of alpha-(4-Pyridyl)benzhydrol.
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 To cite this document: BenchChem. [Spectroscopic Profile of alpha-(4-Pyridyl)benzhydrol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157606#spectroscopic-data-of-alpha-4-pyridyl-
benzhydrol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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